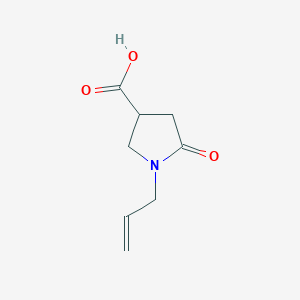

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-Allyl-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Allyl-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1-prop-2-enylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPNARIZMOTIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389993 | |

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16199-99-8 | |

| Record name | 1-allyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the core synthesis pathway, experimental protocols, and expected analytical data.

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid belongs to the class of substituted pyrrolidinones, which are prevalent scaffolds in a wide array of biologically active compounds. The presence of both a reactive allyl group and a carboxylic acid moiety makes this molecule a versatile intermediate for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs.

Core Synthesis Pathway

The most direct and widely applicable method for the synthesis of 1-substituted-5-oxopyrrolidine-3-carboxylic acids is the tandem aza-Michael addition and cyclization reaction between itaconic acid and a primary amine. In the case of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, the synthesis involves the reaction of itaconic acid with allylamine.

The reaction proceeds through an initial Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. This one-pot reaction is typically carried out in a suitable solvent under heating.

Caption: General synthesis pathway for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol

While a specific protocol for the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is not extensively detailed in publicly available literature, a robust procedure can be derived from analogous syntheses of related compounds. The following is a representative experimental protocol.

Materials:

-

Itaconic acid (≥99%)

-

Allylamine (≥98%)

-

Deionized water

-

Hydrochloric acid (HCl), 5 M

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 equivalent) in deionized water.

-

Addition of Allylamine: To the stirred solution, add allylamine (1.0-1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes, followed by filtration.

-

Acidification and Precipitation: Carefully acidify the filtrate to a pH of approximately 2-3 with 5 M hydrochloric acid. The product will precipitate out of the solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.

Caption: A typical experimental workflow for the synthesis.

Data Presentation

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16199-99-8 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid | General |

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Characteristic Peaks |

| ¹H NMR (DMSO-d₆) | * ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). * ~5.7-5.9 ppm (m, 1H): Methine proton of the allyl group (-CH=CH₂). * ~5.0-5.2 ppm (m, 2H): Methylene protons of the allyl group (=CH₂). * ~3.8-4.0 ppm (d, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-CH=). * ~3.3-3.6 ppm (m, 3H): Protons on the pyrrolidinone ring (CH and N-CH₂). * ~2.5-2.8 ppm (m, 2H): Methylene protons on the pyrrolidinone ring (-CH₂-C=O). |

| ¹³C NMR (DMSO-d₆) | * ~174 ppm: Carboxylic acid carbonyl carbon (-COOH). * ~172 ppm: Lactam carbonyl carbon (-C=O). * ~134 ppm: Alkene methine carbon (-CH=). * ~117 ppm: Alkene methylene carbon (=CH₂). * ~50 ppm: Methylene carbon adjacent to nitrogen (-N-CH₂-). * ~45 ppm: Methylene carbon of the allyl group (-N-CH₂-CH=). * ~36 ppm: Methine carbon of the pyrrolidinone ring (-CH-COOH). * ~34 ppm: Methylene carbon of the pyrrolidinone ring (-CH₂-C=O). |

| IR (KBr) | * ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. * ~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid. * ~1680 cm⁻¹ (strong): C=O stretch of the lactam. * ~1640 cm⁻¹ (medium): C=C stretch of the allyl group. |

| Mass Spectrometry (ESI-) | * [M-H]⁻ at m/z 168.06 |

Safety Considerations

-

Itaconic acid: May cause skin and eye irritation.

-

Allylamine: Flammable, toxic, and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrochloric acid: Corrosive. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

The synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid via the reaction of itaconic acid and allylamine is a straightforward and efficient method for obtaining this versatile building block. The detailed protocol and expected analytical data provided in this guide should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields and purity.

References

An In-Depth Technical Guide to 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the pyroglutamic acid scaffold, is a molecule of interest in medicinal chemistry and drug discovery. The pyrrolidinone core is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of both a carboxylic acid and an allyl group provides versatile handles for further chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, a putative synthesis protocol, and a summary of the potential biological activities of this compound and its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, a compilation of known and predicted data is presented below.

Table 1: Physicochemical Properties of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | PubChem |

| Molecular Weight | 169.18 g/mol | PubChem |

| Physical State | Solid (at room temperature) | Sigma-Aldrich[1] |

| Predicted XLogP3-AA | -0.4 | PubChem |

| CAS Number | 16199-99-8 | Sigma-Aldrich[1] |

Note: XLogP3-AA is a computationally predicted octanol-water partition coefficient, a measure of lipophilicity.

Due to the lack of experimentally determined values for melting point, boiling point, and pKa, researchers should consider experimental determination of these properties as a primary step in their investigation.

Synthesis and Experimental Protocols

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is generally achieved through the aza-Michael addition of a primary amine to itaconic acid.[2][3] This reaction provides a straightforward and efficient route to the desired pyrrolidinone scaffold.

Putative Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Based on established methodologies for analogous compounds, a likely synthetic route is outlined below. This protocol should be considered a starting point and may require optimization.

Reaction Scheme:

Figure 1: Proposed synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid in a suitable solvent (e.g., water or a polar protic solvent).

-

Addition of Amine: To the stirred solution, add an equimolar amount of allylamine.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the pure 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Characterization Methods

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid itself, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has shown a range of biological effects, suggesting potential avenues for investigation.[3] These include analgesic, antihypoxic, antimicrobial, and anticancer properties.[3][4][5]

The diverse biological activities of these derivatives suggest that they may interact with multiple cellular targets. A generalized workflow for investigating the biological activity of a novel compound like 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is presented below.

Figure 2: General workflow for drug discovery and development.

Conclusion

1-Allyl-5-oxopyrrolidine-3-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While there is a lack of comprehensive experimental data on its physicochemical properties and biological activities, the established synthetic routes for analogous compounds provide a clear path for its preparation and further investigation. The diverse biological potential of the 5-oxopyrrolidine-3-carboxylic acid class of molecules warrants a thorough exploration of this particular derivative. Future research should focus on the experimental determination of its physicochemical parameters, the optimization of its synthesis, and the systematic evaluation of its biological effects to unlock its full therapeutic potential.

References

- 1. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 5-Oxopyrrolidine-3-carboxylic acid | C5H7NO3 | CID 16785136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Dodecyl-5-oxopyrrolidine-3-carboxylic acid | C17H31NO3 | CID 111996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and in-depth studies on 1-Allyl-5-oxopyrrolidine-3-carboxylic acid (CAS 16199-99-8) are limited in publicly available scientific literature. This guide provides the available data for this specific compound and supplements it with comprehensive information on the synthesis, experimental protocols, and biological activities of closely related 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives to serve as a valuable resource for research and development.

Physicochemical Properties of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

The foundational data for the target compound, 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 16199-99-8 |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | Solid |

| SMILES String | O=C(N(CC=C)C1)CC1C(O)=O |

| InChI | 1S/C8H11NO3/c1-2-3-9-5-6(8(11)12)4-7(9)10/h2,6H,1,3-5H2,(H,11,12) |

| InChI Key | NQPNARIZMOTIPS-UHFFFAOYSA-N |

| MDL Number | MFCD03670868 |

| Hazard Information | GHS07 (Warning), H302 (Harmful if swallowed) |

| Storage | Room temperature |

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

The synthesis of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is typically achieved through a cascade aza-Michael addition-cyclization reaction between a primary amine and itaconic acid.[1][2] This method is a green and efficient way to produce the pyrrolidone core.

Generalized Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the synthesis of various 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives described in the literature.[3][4]

Materials:

-

Itaconic acid

-

Substituted primary amine (e.g., allylamine for the target compound)

-

Water or another suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

A mixture of the primary amine and itaconic acid is prepared in water.

-

The reaction mixture is heated to reflux for a specified period, typically ranging from 12 to 24 hours.[3][4]

-

After cooling to room temperature, the solution is basified with an aqueous solution of NaOH or Na₂CO₃.

-

The solution may be filtered to remove any impurities.

-

The filtrate is then acidified with HCl to a pH of approximately 1-2, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and dried to yield the final 1-substituted 5-oxopyrrolidine-3-carboxylic acid.

Synthesis Workflow Diagram

Caption: Generalized Synthesis Workflow for 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids.

Biological Activity of 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

While no specific biological activity has been reported for 1-allyl-5-oxopyrrolidine-3-carboxylic acid, various derivatives of the 5-oxopyrrolidine-3-carboxylic acid scaffold have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[3][5]

Antibacterial Activity

Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[7][8]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., Cefuroxime, Ampicillin)

-

Negative control (solvent vehicle)

Procedure:

-

A serial two-fold dilution of the test compound is prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with a standardized bacterial suspension.

-

Positive control wells (containing bacteria and a known antibiotic) and negative control wells (containing bacteria and the solvent vehicle) are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Generalized Workflow for Antibacterial Susceptibility Testing.

The following table summarizes the MIC values for some 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against various bacterial strains.[5]

| Compound | S. aureus (µg/mL) | L. monocytogenes (µg/mL) | B. cereus (µg/mL) | E. coli (µg/mL) |

| Hydrazone with benzylidene moiety | 3.9 | 15.6 | 15.6 | 31.2 |

| Hydrazone with 5-nitrofuran-2-yl moiety | 7.8 | 7.8 | 7.8 | 15.6 |

| Hydrazone with 5-nitrothien-2-yl moiety | 7.8 | 7.8 | 7.8 | 7.8 |

| Cefuroxime (Control) | 7.8 | 15.6 | 62.4 | >125 |

| Ampicillin (Control) | 31.2 | 1.9 | 1.9 | 15.6 |

Anticancer Activity

Derivatives of 5-oxopyrrolidine have also been investigated for their anticancer properties. For instance, certain compounds have been tested against human lung adenocarcinoma (A549) cell lines.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[9][10][11]

Materials:

-

Human cancer cell line (e.g., A549)

-

Non-malignant control cell line

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified time (e.g., 72 hours).

-

After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.

-

The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the drug that inhibits cell growth by 50%.

The following table presents the IC₅₀ values for some 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives against the A549 human lung cancer cell line.[3]

| Compound | IC₅₀ on A549 cells (µM) |

| Hydrazone with 4-chlorobenzylidene moiety | 1.2 |

| Hydrazone with 4-bromobenzylidene moiety | 2.5 |

| Benzimidazole derivative | 0.9 |

| 5-Nitrothiophene derivative | 1.1 |

Conclusion

While 1-Allyl-5-oxopyrrolidine-3-carboxylic acid itself is not extensively studied, the 5-oxopyrrolidine-3-carboxylic acid scaffold is a promising starting point for the development of new therapeutic agents. The synthetic route via aza-Michael addition is well-established and versatile, allowing for the creation of a diverse library of derivatives. The demonstrated antibacterial and anticancer activities of some of these analogs warrant further investigation into this class of compounds. This guide provides a foundational framework for researchers interested in exploring the potential of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid and related molecules.

References

- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]

- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. benchchem.com [benchchem.com]

- 9. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 11. youtube.com [youtube.com]

In-Depth Technical Guide: Spectral Analysis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 1-Allyl-5-oxopyrrolidine-3-carboxylic acid (C₈H₁₁NO₃, Mol. Wt.: 169.18 g/mol ). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic techniques. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid. These predictions are derived from spectral data of analogous structures, including 5-oxopyrrolidine-3-carboxylic acid and various N-substituted pyroglutamic acid derivatives.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~5.70-5.85 | m | 1H | -CH=CH₂ |

| ~5.10-5.25 | m | 2H | -CH=CH₂ |

| ~3.95-4.05 | t | 2H | -N-CH₂-CH= |

| ~3.40-3.50 | m | 1H | -CH(COOH)- |

| ~3.25-3.35 | t | 2H | -N-CH₂-CO- |

| ~2.55-2.75 | m | 2H | -CH₂-CH(COOH)- |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~174.0 | -COOH |

| ~172.0 | -C=O (lactam) |

| ~133.0 | -CH=CH₂ |

| ~117.0 | -CH=CH₂ |

| ~49.0 | -N-CH₂-CO- |

| ~48.0 | -N-CH₂-CH= |

| ~36.0 | -CH(COOH)- |

| ~34.0 | -CH₂-CH(COOH)- |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3080 | Medium | =C-H stretch (Allyl) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1680 | Strong | C=O stretch (Lactam) |

| ~1645 | Medium | C=C stretch (Allyl) |

| ~1420 | Medium | O-H bend (Carboxylic Acid) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid) |

| 990, 920 | Medium | =C-H bend (Allyl) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electrospray Ionization - ESI)

| m/z (Positive Mode) | Proposed Fragment | m/z (Negative Mode) | Proposed Fragment |

| 170.06 | [M+H]⁺ | 168.05 | [M-H]⁻ |

| 152.05 | [M+H - H₂O]⁺ | 124.04 | [M-H - CO₂]⁻ |

| 124.04 | [M+H - COOH]⁺ | ||

| 84.04 | [C₄H₆NO]⁺ | ||

| 41.04 | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

Probe: A standard broadband or inverse detection probe, tuned to the appropriate frequencies for ¹H and ¹³C.

-

Temperature: Set and maintain a constant temperature, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. This is often the simplest and most common method for solid samples.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Accessory: An ATR accessory or a standard sample holder for pellets.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of a modifier like formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) may be added to promote ionization.

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

-

Data Acquisition:

-

Direct Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

LC-MS: Alternatively, inject the sample onto a Liquid Chromatography (LC) system for separation prior to introduction into the mass spectrometer.

-

Ionization Parameters: Optimize ESI source parameters, including spray voltage, capillary temperature, and sheath/auxiliary gas flow rates, to achieve a stable and robust signal for the molecule of interest.

-

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500 Da) in both positive and negative ion modes to determine the molecular weight and identify adducts.

-

Tandem MS (MS/MS): To obtain fragmentation information, perform tandem mass spectrometry by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

The Emergence of 5-Oxopyrrolidine-3-Carboxylic Acids: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 5-oxopyrrolidine-3-carboxylic acids, a class of compounds that has garnered significant interest in medicinal chemistry. From their foundational synthesis to their contemporary applications as potent antimicrobial, anticancer, and anti-inflammatory agents, this document provides a comprehensive overview for researchers and drug development professionals. Detailed experimental protocols, tabulated quantitative data, and visualized synthetic pathways are presented to facilitate a deeper understanding and further exploration of this promising scaffold.

Historical Context and Discovery

The history of 5-oxopyrrolidine-3-carboxylic acid is intrinsically linked to its more widely known isomer, 5-oxopyrrolidine-2-carboxylic acid, commonly known as pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative, first obtained in 1882 through the thermal dehydration of glutamic acid. This foundational discovery laid the groundwork for the broader exploration of 5-oxopyrrolidine structures.

While a singular "discovery" of the 5-oxopyrrolidine-3-carboxylic acid isomer is not prominently documented, its emergence in the scientific literature is largely tied to its utility as a versatile building block in the synthesis of novel therapeutic agents. The core structure has been primarily developed and investigated for its potential as a scaffold in medicinal chemistry, leading to a rich history of synthetic innovations and biological evaluations of its derivatives.

Synthesis of the 5-Oxopyrrolidine-3-Carboxylic Acid Core

The most prevalent and well-established method for synthesizing the 1-substituted 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid.[1][2][3] This reaction proceeds through a tandem aza-Michael addition and subsequent cyclization, offering a straightforward and efficient route to the desired scaffold.

Key Experimental Protocols

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid

This protocol outlines the synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids, which serve as crucial precursors for a wide array of biologically active derivatives.

Materials:

-

Appropriate aniline derivative (e.g., 2,4-difluoroaniline)

-

Itaconic acid

-

Water or an appropriate solvent

-

Hydrochloric acid (for workup, if necessary)

Procedure:

-

A mixture of the aniline derivative and itaconic acid is prepared in water.[3]

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, typically several hours, to ensure the completion of the reaction.[4]

-

During the reflux, the intermediate 4-arylamino-3-carboxybutanoic acid is formed, which then undergoes intramolecular cyclization with the loss of a water molecule to yield the 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[3]

-

After cooling, the precipitated product is collected by filtration, washed with water, and dried.[4]

-

Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide

The carbohydrazide derivatives are key intermediates for the synthesis of hydrazones and various heterocyclic compounds with demonstrated biological activities.

Materials:

-

1-Aryl-5-oxopyrrolidine-3-carboxylic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Hydrazine hydrate

Procedure:

-

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.[5]

-

The mixture is refluxed for several hours to facilitate esterification.[5]

-

After esterification, hydrazine hydrate is added to the reaction mixture, and reflux is continued for an additional period.[5]

-

Upon cooling, the resulting 1-aryl-5-oxopyrrolidine-3-carbohydrazide precipitates and is collected by filtration, washed, and dried.[5]

Synthesis of Hydrazone Derivatives

Hydrazones derived from 5-oxopyrrolidine-3-carbohydrazides have shown significant biological activity.

Materials:

-

1-Aryl-5-oxopyrrolidine-3-carbohydrazide

-

Appropriate aromatic or heterocyclic aldehyde

-

Propan-2-ol or another suitable solvent

-

Catalytic amount of acid (e.g., hydrochloric acid or acetic acid)

Procedure:

-

The 1-aryl-5-oxopyrrolidine-3-carbohydrazide is dissolved in a suitable solvent, such as propan-2-ol, with heating.[4]

-

The corresponding aldehyde and a catalytic amount of acid are added to the solution.[4]

-

The reaction mixture is refluxed for a few hours.[4]

-

After cooling, the precipitated hydrazone derivative is collected by filtration, washed with a solvent, and dried.[4]

Therapeutic Potential and Biological Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been extensively investigated for their therapeutic potential, demonstrating a broad spectrum of biological activities.

Antimicrobial Activity

Numerous studies have highlighted the potent antimicrobial properties of these compounds against a range of bacterial and fungal pathogens.[6][7] The introduction of various substituents on the aryl ring and the derivatization of the carboxylic acid moiety have led to the discovery of compounds with significant activity against multidrug-resistant strains.[8]

Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | Staphylococcus aureus | <7.8 | [6] |

| Hydrazone with benzylidene moiety | Staphylococcus aureus | 3.9 | [6] |

| 5-Nitrothiophen-2-yl containing hydrazone | Bacillus cereus | 31.25 (MBC) | [6] |

| Hydrazone with 5-nitrothien-2-yl moiety | Candida auris | 16 | [7] |

| 5-Oxopyrrolidine derivative 21 | Linezolid/tedizolid-resistant S. aureus | - | [8] |

Anticancer Activity

The 5-oxopyrrolidine-3-carboxylic acid scaffold has also proven to be a promising framework for the development of novel anticancer agents.[3][9][10] Derivatives, particularly hydrazones, have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Selected 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

| Compound | Cell Line | EC50 (µM) | Reference |

| Hydrazone 7b (N'-((5-nitrothiophen-2-yl)methylene)) | Melanoma A375 | 1.0 - 13.1 | [3] |

| Hydrazone 9f (N'-(4-methylbenzylidene)) | Prostate Carcinoma PPC-1 | 1.0 - 13.1 | [3] |

| 1,3,4-Oxadiazolethione derivative | Human A549 Lung Epithelial Cells | Reduces viability to 28.0% | [10] |

| 4-Aminotriazolethione derivative | Human A549 Lung Epithelial Cells | Reduces viability to 29.6% | [10] |

Anti-inflammatory Activity

Recent research has also explored the potential of 5-oxopyrrolidine-3-carboxylic acid derivatives as anti-inflammatory agents.[11][12] Certain derivatives have shown promising activity against matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.[11][12]

Table 3: Anti-inflammatory Activity of Selected 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound | Target | Activity | Reference |

| 3d, 3e, and 3f | MMP-2 and MMP-9 | Promising | [11][12] |

Future Directions

The versatility of the 5-oxopyrrolidine-3-carboxylic acid scaffold continues to make it an attractive starting point for the design and synthesis of new therapeutic agents. Future research is likely to focus on:

-

Lead Optimization: Further structural modifications to enhance potency and selectivity against specific biological targets.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these compounds exert their biological effects.

-

In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their efficacy and pharmacokinetic profiles.

-

Exploration of New Biological Targets: Investigating the potential of this scaffold against other diseases and biological pathways.

The rich chemistry and diverse biological activities of 5-oxopyrrolidine-3-carboxylic acids and their derivatives ensure that they will remain a focal point of research in medicinal chemistry and drug discovery for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 1-Allyl-5-oxopyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a key consideration for its handling, formulation, and application in research and development. Due to a lack of specific experimental data in publicly available literature for this particular compound, this document provides solubility information for structurally related compounds to offer qualitative insights. Furthermore, a detailed, generalized experimental protocol for determining the solubility of this compound in various solvents is presented, along with a visual workflow to guide laboratory execution.

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid (CAS No: 16199-99-8) is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its molecular structure, featuring both a carboxylic acid and a lactam ring, suggests a degree of polarity that will significantly influence its solubility in different solvent systems. Understanding the solubility profile is a critical first step in any experimental work, impacting everything from reaction conditions to purification and formulation development.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid in common laboratory solvents. However, data for structurally analogous compounds can provide valuable estimations of its likely solubility behavior.

Table 1: Solubility Data for Structurally Related Compounds

| Compound Name | Solvent | Solubility | Temperature (°C) | Data Type |

| 5-Oxopyrrolidine-3-carboxylic acid | Water | 61053.5 mg/L | Not Specified | Predicted[3] |

| (R)-5-Oxopyrrolidine-2-carboxylic acid | DMSO | 100 mg/mL | Not Specified | Experimental[4] |

-

Analysis of Related Compounds: The predicted high water solubility of 5-oxopyrrolidine-3-carboxylic acid, the parent compound lacking the allyl group, suggests that the core pyrrolidone carboxylic acid structure is hydrophilic.[3] The presence of the nonpolar allyl group in 1-Allyl-5-oxopyrrolidine-3-carboxylic acid may slightly decrease its aqueous solubility compared to the parent compound. The high solubility of a similar derivative in DMSO indicates that polar aprotic solvents are likely effective for this class of compounds.[4]

-

Qualitative Solubility Prediction: Based on its structure, 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is expected to be soluble in polar protic solvents like water, methanol, and ethanol, as well as polar aprotic solvents such as DMSO and DMF. Its solubility is likely to be lower in nonpolar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid. This method is based on the isothermal equilibrium technique.

Objective: To determine the solubility of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

1-Allyl-5-oxopyrrolidine-3-carboxylic acid

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Ethyl Acetate)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

- 1. 1-Allyl-5-oxopyrrolidine-3-carboxylic acid DiscoveryCPR 16199-99-8 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 5-oxopyrrolidine-3-carboxylic acid (7268-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. medchemexpress.com [medchemexpress.com]

Technical Guide: Stability and Storage of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of publicly available information and general guidelines. No specific, in-depth stability studies containing quantitative data for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid were found in the public domain at the time of this writing. The experimental protocols described are based on general regulatory guidelines for chemical stability testing and should be adapted and validated for the specific compound.

Introduction

1-Allyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic building block used in chemical synthesis and drug discovery. Understanding its stability and appropriate storage conditions is crucial for maintaining its purity, integrity, and suitability for research and development purposes. This guide summarizes the available information on the stability and storage of this compound and provides a general framework for conducting stability studies based on established industry guidelines.

Chemical Properties and Stability Profile

Based on available safety data sheets (SDS), 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is a solid that is chemically stable under standard ambient conditions (room temperature).[1] It is classified as a combustible solid.[2][3]

Data Presentation: Summary of Stability and Storage Information

| Parameter | Information | Source |

| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | Sigma-Aldrich SDS[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | Room temperature | Various Suppliers[4] |

| Storage Conditions | Store in a tightly closed container. Keep in a dry and well-ventilated place. Store locked up or in an area accessible only to qualified or authorized persons. | Sigma-Aldrich SDS[1] |

| Incompatibilities | Information not specified. General practice is to store away from strong oxidizing agents. | General Chemical Safety |

| Hazard Class | Acute Toxicity, Oral (Category 4) | Sigma-Aldrich[3] |

Recommended Storage and Handling Workflow

Proper handling and storage are critical to maintaining the quality of the compound. The following workflow outlines the recommended procedures.

References

enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-3-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. As chiral building blocks and scaffolds, they are integral to a wide array of biologically active compounds, including enzyme inhibitors and receptor agonists.[1] The stereochemistry of these molecules is often crucial for their pharmacological activity, making enantioselective synthesis a critical area of research. This technical guide provides a comprehensive overview of key methodologies for the , complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthetic Strategies

Several powerful strategies have been developed for the enantioselective synthesis of this important class of molecules. The primary methods covered in this guide are:

-

Organocatalytic Michael Addition

-

Chiral Pool Synthesis from (R)-Pyrrolidine-3-carboxylic Acid

-

Diastereoselective Multicomponent Reactions

-

Palladium-Catalyzed Enantioselective Synthesis

-

Organocatalytic anti-Mannich Reactions

Organocatalytic Michael Addition

A highly efficient and atom-economical approach for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates.[2][3] This method allows for the concise synthesis of highly enantiomerically enriched products. For instance, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid has been synthesized in two steps with a high enantiomeric excess.[2][4]

General Reaction Scheme:

The reaction typically involves the addition of a nitroalkane to a 4-oxo-2-enoate catalyzed by a chiral organocatalyst, followed by a reductive cyclization to form the pyrrolidine ring.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Delving into the Core: A Technical Guide to the Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold, a derivative of pyroglutamic acid, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these versatile compounds. The inherent chirality of the 5-oxopyrrolidine ring and the potential for diverse substitutions at the 1-position and modifications at the 3-carboxylic acid group offer a rich molecular landscape for the development of novel therapeutic agents. This document summarizes key quantitative data, details experimental protocols for synthesis and biological assays, and visualizes relevant pathways and workflows to facilitate further research and drug discovery efforts in this area.

Synthesis of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids

The primary synthetic route to 1-substituted 5-oxopyrrolidine-3-carboxylic acids involves the condensation of itaconic acid with a primary amine. This reaction is typically carried out under reflux in a suitable solvent such as water or an alcohol. The intermediate, a 4-(arylamino)-3-carboxybutanoic acid, undergoes intramolecular cyclization via dehydration to yield the desired 5-oxopyrrolidine ring.[1][2] Further modifications, such as esterification of the carboxylic acid and subsequent reaction with hydrazine, provide key intermediates for the synthesis of a wide array of derivatives, including hydrazones, azoles, and other heterocyclic systems.[3][4]

General Experimental Protocol: Synthesis of 1-(Aryl)-5-oxopyrrolidine-3-carboxylic acid

A mixture of itaconic acid (1.5 equivalents) and the desired primary amine (1 equivalent) in water is refluxed for 12-24 hours.[4] Upon cooling, the crude product often precipitates and can be collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by dissolving the product in an aqueous base, filtering to remove impurities, and then acidifying the filtrate to precipitate the pure carboxylic acid.[2] The structure of the synthesized compound is confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, along with elemental analysis.

Biological Activities and Quantitative Data

Derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, with the most prominent being antimicrobial and anticancer effects. Other reported activities include anticonvulsant, analgesic, anti-inflammatory, and antihypoxic properties.

Antimicrobial Activity

Numerous studies have highlighted the potent antibacterial and antifungal properties of this class of compounds. The antimicrobial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Listeria monocytogenes | Escherichia coli | Reference |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrothien-2-yl fragment | 7.8 | 7.8 | 15.6 | 15.6 | [5] |

| 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with benzylidene moiety | 3.9 | - | - | - | [5] |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide derivative with 5-nitrothiophene substituent | 1-8 (against multidrug-resistant strains) | - | - | >64 | [6][7] |

Anticancer Activity

The cytotoxic effects of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the percentage of cell viability at a given concentration are common metrics used to quantify this activity.

Table 2: Anticancer Activity of Selected 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

| Compound/Derivative | Cell Line | Activity | Reference |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 (Lung adenocarcinoma) | 21.2% cell viability at 100 µM | [3] |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazone with N'-(4-methylbenzylidene) moiety | PPC-1 (Prostate adenocarcinoma) | IC50 < 10 µM | [1] |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazone with N'-(4-bromobenzylidene) moiety | A375 (Melanoma) | IC50 < 10 µM | [1] |

| (2E, 4E)-4-(4-chlorobenzylidene)-2-(4-chlorostyryl)-N-cyclohexyl-1-(4-fluorophenyl)-5-oxopyrrolidine-2-carboxamide (RPDPRH) | HepG2 (Hepatocellular carcinoma) | IC50 = 12.36 µM | [2] |

Anticonvulsant Activity

While direct studies on 1-substituted 5-oxopyrrolidine-3-carboxylic acids are limited, structurally related pyrrolidine-2,5-diones have shown significant anticonvulsant effects. These compounds are often evaluated in animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The median effective dose (ED50) is determined to quantify their potency.

Table 3: Anticonvulsant Activity of Structurally Related Pyrrolidine-2,5-dione Derivatives

| Compound | Test Model | ED50 (mg/kg) | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES | 68.30 | [8] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) | 28.20 | [8] |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | [5] |

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in a suitable broth medium to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Analgesic Activity Evaluation: Hot Plate Test

The hot plate test is used to assess the central analgesic activity of compounds.

-

Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

-

Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time taken for the animal to show a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compound is administered to the animals, typically via intraperitoneal injection.

-

Post-treatment Latency: The latency to the pain response is measured at different time intervals after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1-substituted 5-oxopyrrolidine-3-carboxylic acids are attributed to their interaction with various cellular targets and modulation of different signaling pathways.

Anticancer Mechanism: Induction of Apoptosis

Several studies suggest that the anticancer effect of these compounds is mediated through the induction of apoptosis. For instance, certain derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[9]

Caption: Proposed apoptotic pathway induced by 5-oxopyrrolidine derivatives.

Antimicrobial Mechanism: Potential DNA Gyrase Inhibition

While the exact antimicrobial mechanism for many 5-oxopyrrolidine-3-carboxylic acid derivatives is still under investigation, a plausible target is DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death. The pyrrolidine core of these compounds may interact with the ATP-binding site of the GyrB subunit of DNA gyrase.[10][11]

Caption: Proposed mechanism of DNA gyrase inhibition.

Anticonvulsant Mechanism: Modulation of Ion Channels

The anticonvulsant activity of structurally related pyrrolidine-2,5-diones is believed to be mediated through the modulation of neuronal voltage-gated sodium and calcium channels.[3][12][13] By interacting with these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epileptic seizures. Some derivatives may also interact with GABA receptors, enhancing inhibitory neurotransmission.[8]

Caption: Proposed anticonvulsant mechanisms of action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 1-substituted 5-oxopyrrolidine-3-carboxylic acid derivatives.

Caption: General workflow for synthesis and bio-evaluation.

Conclusion

The 1-substituted 5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility and the wide range of achievable substitutions allow for the fine-tuning of biological activity. The significant antimicrobial and anticancer effects observed for many derivatives, coupled with potential anticonvulsant, analgesic, and anti-inflammatory properties, underscore the importance of continued research in this area. Future studies should focus on elucidating the precise molecular mechanisms of action to guide rational drug design and lead optimization efforts. The detailed protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Flavonoid modulation of GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and conformation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

Abstract

1-Allyl-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, a versatile chiral building block in organic synthesis. Its rigid pyrrolidinone ring and the presence of both a carboxylic acid and an allyl group make it a valuable intermediate for the synthesis of a variety of more complex molecules, including conformationally constrained analogues of amino acids and pharmacologically active compounds. This document provides a technical overview of the molecular structure, conformation, and relevant experimental data for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Molecular Structure

The fundamental structure of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid consists of a five-membered lactam (γ-lactam) ring, which is a core feature of pyroglutamic acid. An allyl group is attached to the nitrogen atom (position 1), and a carboxylic acid group is substituted at position 3 of the pyrrolidine ring.

Systematic Name: 1-allyl-5-oxopyrrolidine-3-carboxylic acid Molecular Formula: C₈H₁₁NO₃ Molecular Weight: 169.18 g/mol

Below is a diagram illustrating the general synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2α, H-2β | ~2.5 - 2.8 | - |

| C-2 | - | ~35 - 38 |

| H-3 | ~3.1 - 3.4 | - |

| C-3 | - | ~40 - 43 |

| H-4α, H-4β | ~2.2 - 2.6 | - |

| C-4 | - | ~30 - 33 |

| C-5 (C=O) | - | ~175 - 178 |

| N-CH₂ (Allyl) | ~3.9 - 4.2 | ~45 - 48 |

| =CH (Allyl) | ~5.6 - 5.9 | ~130 - 133 |

| =CH₂ (Allyl) | ~5.1 - 5.3 | ~117 - 120 |

| COOH | ~10 - 12 (broad) | ~172 - 175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Lactam) | Stretching | 1670 - 1700 |

| C=C (Allyl) | Stretching | 1640 - 1650 |

| N-C (Lactam) | Stretching | 1250 - 1350 |

Experimental Protocols

Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid

A common synthetic route involves the Michael addition of allylamine to itaconic acid, followed by a cyclization/lactamization step.

Protocol:

-

Reaction Setup: Itaconic acid is dissolved in a suitable solvent, such as water or a lower alcohol (e.g., ethanol), in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Allylamine: Allylamine is added dropwise to the solution at room temperature. The reaction is typically exothermic.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period (e.g., 2-4 hours) to drive the Michael addition and subsequent cyclization.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The resulting residue is then acidified (e.g., with HCl) to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

The following diagram illustrates the logical relationship in the synthesis process.

Conformation

The pyrrolidinone ring in 1-Allyl-5-oxopyrrolidine-3-carboxylic acid is not planar and adopts an envelope or twisted conformation to minimize steric strain. The exact conformation can be influenced by intermolecular interactions in the solid state (crystal packing) or by the solvent in solution. The substituents at positions 1 and 3 can exist in various spatial arrangements, leading to different diastereomers if additional stereocenters are present.

Applications in Drug Development

Derivatives of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid have been explored in medicinal chemistry. The rigid scaffold can be used to design and synthesize conformationally restricted analogs of bioactive peptides or small molecules. The allyl group provides a handle for further chemical modifications, such as cross-coupling reactions or metathesis, allowing for the generation of diverse chemical libraries for drug screening. While this specific molecule is often an intermediate, its structural motifs are relevant in the development of novel therapeutics.

There is no established signaling pathway directly associated with 1-Allyl-5-oxopyrrolidine-3-carboxylic acid itself, as it is primarily a synthetic intermediate. However, its derivatives could potentially interact with various biological targets. A hypothetical workflow for screening such a compound is presented below.

Methodological & Application

Application Note: Synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid, a derivative of the pyroglutamic acid scaffold. The synthesis is achieved through the reaction of itaconic acid with allylamine. This class of compounds is of interest in medicinal chemistry due to the diverse biological activities associated with the 5-oxopyrrolidine-3-carboxylic acid core.[1] This application note includes a step-by-step experimental protocol, a table of representative quantitative data, and a visual workflow of the synthesis.

Introduction

The 5-oxopyrrolidine-3-carboxylic acid moiety is a key structural feature in numerous compounds exhibiting a wide range of biological activities, including analgesic, antihypoxic, and antimicrobial properties. The synthesis of derivatives of this scaffold is a significant area of research in drug discovery and development. A common and effective method for the preparation of 1-substituted 5-oxopyrrolidine-3-carboxylic acids is the cyclization reaction of itaconic acid (2-methylenesuccinic acid) with a primary amine. This application note details the synthesis of the 1-allyl derivative, a potentially useful building block for further chemical modifications.

Experimental Protocol

This protocol describes the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid via the reaction of itaconic acid with allylamine.

Materials:

-

Itaconic acid

-

Allylamine

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add itaconic acid (13.0 g, 0.1 mol) and deionized water (100 mL).

-

Addition of Amine: While stirring, slowly add allylamine (5.71 g, 0.1 mol) to the suspension of itaconic acid in water. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to pH 1-2 with concentrated hydrochloric acid.

-

Extraction: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Data Presentation

The following table summarizes the key quantitative data for the target compound and provides representative spectroscopic data from a structurally similar compound, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, for illustrative purposes.[2]

| Parameter | Value |

| Compound Name | 1-Allyl-5-oxopyrrolidine-3-carboxylic acid |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 185.18 g/mol |

| Representative ¹H NMR Data (400 MHz, DMSO-d₆) δ (ppm) | 2.65–2.77 (m, 2H, CH₂CO), 3.32–3.38 (m, 1H, CH), 3.92–4.01 (m, 2H, NCH₂), 12.77 (s, 1H, OH) |

| Representative ¹³C NMR Data (101 MHz, DMSO-d₆) δ (ppm) | 35.12, 35.14 (CH, CH₂CO), 49.96, 50.03 (NCH₂), 171.43, 174.26 (C=O) |

| Representative IR Data (KBr) ν (cm⁻¹) * | 3454–2536 (NH+OH), 1727, 1677, 1644 (C=O), 1172 (C-N) |

*Note: Spectroscopic data is for the representative compound 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid as detailed in the cited literature and is intended to provide an example of the expected spectral characteristics.[2]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

Caption: Synthetic workflow for 1-Allyl-5-oxopyrrolidine-3-carboxylic acid.

References

Application Notes and Protocols: 1-Allyl-5-oxopyrrolidine-3-carboxylic acid in Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: